2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is an organic compound that features a fluorophenyl group, a trifluoromethylphenoxy group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Acetylene Intermediate: This can be achieved through a Sonogashira coupling reaction between 4-fluoroiodobenzene and a terminal alkyne.
Introduction of the Trifluoromethylphenoxy Group: This step might involve a nucleophilic substitution reaction where the trifluoromethylphenol reacts with an appropriate leaving group on the but-2-yn-1-yl chain.
Formation of the Acetamide Group: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or phenyl groups.
Reduction: Reduction reactions could target the alkyne group, converting it to an alkene or alkane.
Substitution: The phenyl groups may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with fluorophenyl and trifluoromethyl groups can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
- 2-(4-bromophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide
Uniqueness
The presence of the fluorophenyl group and the trifluoromethylphenoxy group makes 2-(4-fluorophenyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide unique in terms of its electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO2/c20-16-8-6-14(7-9-16)12-18(25)24-10-1-2-11-26-17-5-3-4-15(13-17)19(21,22)23/h3-9,13H,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNGOAJYNFGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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